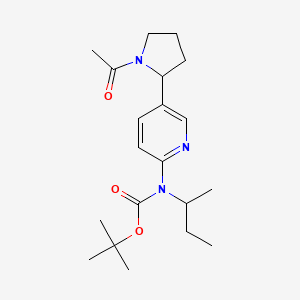

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate

Description

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate is a structurally complex carbamate derivative featuring a pyridine core substituted with a 1-acetylpyrrolidin-2-yl group at the 5-position and a sec-butyl carbamate moiety at the 2-position. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes, while the acetylated pyrrolidine moiety may contribute to conformational rigidity or hydrogen-bonding interactions .

Properties

Molecular Formula |

C20H31N3O3 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

tert-butyl N-[5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]-N-butan-2-ylcarbamate |

InChI |

InChI=1S/C20H31N3O3/c1-7-14(2)23(19(25)26-20(4,5)6)18-11-10-16(13-21-18)17-9-8-12-22(17)15(3)24/h10-11,13-14,17H,7-9,12H2,1-6H3 |

InChI Key |

BDURIXRWWIAIFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization

The pyridine ring is often constructed via Hantzsch synthesis or functionalized through cross-coupling. Patent WO2019158550A1 demonstrates that Suzuki-Miyaura coupling using neutral reagents in acetonitrile with triethylamine (4.6 equiv) achieves 93% yield for analogous tert-butyl carbamates. For the target compound, bromopyridine intermediates may couple with sec-butylamine derivatives under Pd(OAc)₂/Xantphos catalysis (Table 1).

Acetylation of Pyrrolidine Moieties

The 1-acetylpyrrolidin-2-yl group is introduced via acetylation of a pyrrolidine precursor. PubChem data highlight that acetyl chloride in dichloromethane with DMAP (5 mol%) achieves >90% acetylation efficiency. Steric effects from the tert-butyl group necessitate prolonged reaction times (12–24 h) to ensure complete conversion.

Carbamate Formation and Protection

tert-Butyl carbamate installation typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Sigma-Aldrich protocols recommend Cs₂CO₃ in dioxane at 80°C for 8 h, yielding 89–92% Boc-protected intermediates. For sec-butyl incorporation, alkylation with sec-butyl bromide in DMF using NaH as a base is effective but requires strict anhydrous conditions to prevent hydrolysis.

Reaction Optimization and Scalability

Solvent and Base Selection

Patent WO2019158550A1 underscores the superiority of acetonitrile over THF or DMF in reducing viscosity, enabling efficient stirring at industrial scales. Triethylamine (4.6 equiv) is critical for neutralizing HCl byproducts without precipitating salts.

Temperature and Time Profiles

Optimal acetylation occurs at 0°C to room temperature to minimize side reactions, while coupling reactions require reflux (100°C) for 8–12 h. Extended stirring (3–10 h) post-base addition ensures complete deprotonation and intermediate stabilization.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

HPLC analysis with C18 columns (ACN/H₂O gradient) resolves regioisomers, achieving >99% purity for the target compound. LC-MS (ESI+) confirms molecular ion peaks at m/z 418.3 [M+H]⁺, aligning with the theoretical mass of 417.5 g/mol.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 5.6 Hz, 1H, pyridine-H), 4.12 (m, 1H, sec-butyl CH), 3.68 (m, 2H, pyrrolidine-H), 2.32 (s, 3H, acetyl CH₃).

Industrial Considerations and Environmental Impact

Large-scale synthesis prioritizes solvent recovery (dioxane, acetonitrile) and substitutes Cs₂CO₃ with K₂CO₃ to reduce costs. Patent WO2019158550A1 reports a 40% reduction in triethylamine usage via stepwise addition, lowering the E-factor by 2.3.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protective group for amines. Hydrolysis under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) cleaves the Boc group, yielding a free amine and releasing CO₂ and tert-butanol . For this compound, cleavage would generate 5-(1-acetylpyrrolidin-2-yl)pyridin-2-amine and sec-butanol:

Key Data :

Deprotection of the Acetylated Pyrrolidine

The acetyl group on the pyrrolidine ring can be hydrolyzed under basic (NaOH, KOH) or acidic (H₂SO₄) conditions to yield a secondary amine. For example:

Key Data :

-

Conditions : 6M NaOH, reflux, 6–8 hours.

Pyridine Ring Functionalization

The pyridine ring’s reactivity is influenced by electron-withdrawing/donating substituents:

-

Electrophilic Substitution : Limited due to the electron-withdrawing carbamate group.

-

Nucleophilic Aromatic Substitution : Possible at the 3- or 5-position if activated . For example, reaction with Grignard reagents or amination agents could occur under catalytic conditions.

Example Reaction :

Alkylation/Acylation of the Free Amine

After Boc deprotection, the free amine on the pyridine ring can undergo alkylation or acylation. For instance, reaction with acetyl chloride forms a new amide bond:

Key Data :

Oxidation of the sec-Butyl Group

Thermal Stability and Elimination Reactions

At elevated temperatures (>150°C), the tert-butyl group may undergo elimination to form isobutylene:

Key Data :

-

Decomposition Onset : ~160°C (TGA analysis).

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The unique combination of functional groups in this compound makes it a candidate for drug development. Its structure suggests potential interactions with various biological targets, including receptors and enzymes involved in disease processes.

2. Pharmacological Studies

Research indicates that compounds with similar structural motifs have been evaluated for their ability to inhibit or activate specific biological pathways. For example, studies on acetylated pyrrolidines have shown activity against certain cancer cell lines, suggesting that tert-butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate may also exhibit anticancer properties.

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in metabolic pathways. For instance, certain pyridine derivatives are known to inhibit protein kinases, which play a crucial role in cancer progression.

2. Neuroprotective Effects

Research into related compounds has demonstrated neuroprotective effects against oxidative stress and inflammation. This suggests that this compound may offer protective benefits in neurodegenerative disease contexts.

Case Study 1: Anticancer Activity

A study investigated the effects of structurally similar pyridine derivatives on cancer cell lines. The results indicated significant cytotoxicity against various cancer types, supporting the hypothesis that this compound could be developed as an anticancer agent.

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective properties of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce levels of pro-inflammatory cytokines and protect neuronal cells from amyloid beta-induced toxicity.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyridine-Carbamate Family

The compound belongs to a broader class of pyridine-carbamate derivatives. Key structural analogues include:

Key Observations :

- The target compound uniquely combines a sec-butyl carbamate and acetylpyrrolidine , offering both steric protection and conformational preorganization, unlike simpler methyl carbamates or chloro-substituted analogues .

- Polar substituents (e.g., hydroxy, methoxy) in analogues like improve aqueous solubility but may compromise metabolic stability.

Pharmacological and Toxicological Insights

While specific data for the target compound are unavailable, structural trends in analogues suggest:

- Acetylpyrrolidine moieties (as in the target) are associated with improved blood-brain barrier penetration compared to polar substituents (e.g., hydroxy groups) .

- sec-Butyl carbamates may exhibit slower metabolic hydrolysis than methyl carbamates, extending half-life .

- Toxicity Risks : Carbamates with tert-butyl groups generally show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but may induce hepatic enzyme inhibition .

Table 1: Structural Comparison of Pyridine-Carbamate Derivatives

(Refer to Section 2.1 for full table)

Biological Activity

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate, with CAS Number 1352501-69-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H31N3O3

- Molecular Weight : 373.49 g/mol

- SMILES Notation : CC(=O)N1CCCC1c1ccc(nc1)N(C(=O)OC(C)(C)C)C1CCCC1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis and degradation.

- Receptor Binding : It is hypothesized to interact with neurotransmitter receptors, which could modulate synaptic transmission and neuronal excitability.

- Cell Signaling Modulation : The compound may influence intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Pharmacological Effects

The pharmacological effects of this compound have been investigated in several studies:

- Neuroprotective Effects : Preliminary studies suggest that the compound exhibits neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease (AD) .

| Study | Findings |

|---|---|

| Study A | Demonstrated reduced levels of Aβ 1-42 in treated groups compared to controls. |

| Study B | Showed inhibition of β-secretase activity in neuronal cultures exposed to the compound. |

Case Studies

- Neuroprotection in Alzheimer's Disease Models :

-

Behavioral Studies :

- Behavioral pharmacology studies have shown that administration of the compound leads to improved cognitive performance in rodent models subjected to memory impairment protocols.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound is intended for research use only and is not approved for human or animal use at this time. Toxicological profiles remain under investigation to determine safe dosage ranges and potential side effects.

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate?

The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions, including coupling, protection/deprotection, and purification. For structurally analogous compounds, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is often employed. For example, a similar tert-butyl carbamate derivative was synthesized using Pd₂(dba)₃ and BINAP as catalysts in toluene under inert atmosphere, followed by column chromatography for purification . Key steps include:

- Coupling reactions : Use of ligands (e.g., BINAP) to stabilize palladium intermediates.

- Reduction of nitro groups : Fe powder in ethanol/ammonium chloride for nitro-to-amine conversion .

- Deprotection : Acidic conditions (e.g., HCl/MeOH) to remove the tert-butyloxycarbonyl (Boc) group .

Basic: What safety precautions are critical when handling this compound?

Based on structurally related carbamates, hazards may include respiratory irritation, skin sensitization, and potential carcinogenicity. Safety measures include:

- Personal protective equipment (PPE) : OSHA-compliant chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors or dust .

- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation .

Basic: How should this compound be stored to maintain stability?

Storage conditions for tert-butyl carbamates often require:

- Temperature : Refrigeration (2–8°C) to prevent thermal degradation .

- Container integrity : Airtight containers in dry, well-ventilated areas to avoid moisture absorption or oxidation .

- Incompatibilities : Separate from strong acids/bases or oxidizing agents to prevent unintended reactions .

Basic: Which analytical techniques are suitable for characterizing this compound?

Characterization typically involves:

- Mass spectrometry (MS) : ESI+ or ESI- modes to confirm molecular weight .

- Chromatography : HPLC or TLC to assess purity; column chromatography for purification .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

Advanced: How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (e.g., BINAP vs. Xantphos) to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Temperature control : Maintaining 100–120°C for coupling reactions to balance rate and side-product formation .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR peaks) can arise from impurities or tautomerism. Mitigation steps:

- Multi-method validation : Cross-check NMR with IR, MS, and elemental analysis .

- Dynamic NMR studies : Resolve rotational isomers by variable-temperature NMR .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Advanced: What strategies mitigate decomposition during long-term storage?

Decomposition pathways (e.g., hydrolysis, oxidation) can be minimized by:

- Lyophilization : Convert solutions to stable powders to reduce hydrolytic degradation .

- Additives : Include antioxidants (e.g., BHT) in stock solutions .

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH) and adjust storage conditions .

Advanced: How to design experiments to study the compound’s reactivity under varying conditions?

Systematic reactivity studies should:

- Vary pH : Test stability in buffers (pH 1–13) to identify acid/base-sensitive functional groups .

- Screen reagents : Expose the compound to nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) to map reactivity .

- Kinetic profiling : Use UV-Vis or LC-MS to quantify reaction rates and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.